molecular formula C12H10OS2 B055127 2-Methylthio-6-phenyl-4H-thiopyran-4-one CAS No. 113544-16-4

2-Methylthio-6-phenyl-4H-thiopyran-4-one

Cat. No.: B055127
CAS No.: 113544-16-4
M. Wt: 234.3 g/mol
InChI Key: IETMKYFYBRQFCW-UHFFFAOYSA-N
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Description

2-Methylthio-6-phenyl-4H-thiopyran-4-one is a chemical compound with the molecular formula C12H10OS2 and a molecular weight of 234.34 g/mol . It is known for its unique structure, which includes a thiopyran ring substituted with a methylthio group and a phenyl group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 2-Methylthio-6-phenyl-4H-thiopyran-4-one involves several steps. One common method includes the condensation of appropriate thiopyran precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities efficiently.

Chemical Reactions Analysis

2-Methylthio-6-phenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Methylthio-6-phenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methylthio-6-phenyl-4H-thiopyran-4-one can be compared to other thiopyran derivatives, such as 2,6-Diphenyl-4H-thiopyran-4-one . While both compounds share a similar thiopyran core, the presence of different substituents (methylthio vs. diphenyl) imparts unique chemical and biological properties. For example, this compound may exhibit different reactivity and biological activity compared to its diphenyl counterpart .

Properties

IUPAC Name

2-methylsulfanyl-6-phenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS2/c1-14-12-8-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETMKYFYBRQFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=O)C=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551480
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113544-16-4
Record name 2-(Methylsulfanyl)-6-phenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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